3-(3,3-Dimethylazetidin-1-yl)piperidine
Description
3-(3,3-Dimethylazetidin-1-yl)piperidine is a bicyclic amine featuring a piperidine ring fused to a 3,3-dimethylazetidine moiety. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetic properties. The dimethylazetidine group introduces steric constraints and electronic effects, which may enhance selectivity for specific biological targets.
Properties
IUPAC Name |
3-(3,3-dimethylazetidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-10(2)7-12(8-10)9-4-3-5-11-6-9/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTJMYQAUWNMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CCCNC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylazetidin-1-yl)piperidine typically involves the reaction of piperidine with 3,3-dimethylazetidine under specific conditions. The process may include steps such as:
Cyclization: Formation of the azetidine ring.
Substitution: Introduction of the dimethyl groups.
Coupling: Attachment of the azetidinyl group to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale-up production .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylazetidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups.
Cycloaddition: Formation of additional rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution and cycloaddition reactions. The conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(3,3-Dimethylazetidin-1-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylazetidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Piperidine/Azetidine Moieties
3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine (3-PPP)
- Structure : Piperidine ring substituted with a 3-hydroxyphenyl group and N-propyl chain.
- Pharmacological Profile : Binds selectively to sigma receptors (IC₅₀ ~10 nM) with minimal affinity for phencyclidine (PCP) receptors, unlike SKF 10,047, which binds both sigma and PCP sites. Autoradiography shows high expression in hippocampal and cerebellar regions .
3-(3-Methyloxetan-3-yl)piperidine
- Structure : Piperidine fused to a methyl-substituted oxetane ring.
- Applications : Used in pharmaceuticals and material science due to its balanced lipophilicity and metabolic stability (molecular weight: 155.2 g/mol, purity ≥95%). The oxetane ring improves solubility compared to azetidine derivatives .
8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline
- Structure: Piperidine linked to a quinoline core via a benzyl group.
- Crystallography: The piperidine adopts a chair conformation, with the phenyl ring inclined at 67.68° to the quinoline plane. Dispersion forces dominate intermolecular interactions (67.5% H⋯H contacts) .
- Comparison: The bulky quinoline substituent limits conformational flexibility, contrasting with the compact azetidine group in 3-(3,3-Dimethylazetidin-1-yl)piperidine.
Piperidine Derivatives in Nicotinic Acetylcholine Receptor (nAChR) Modulation
KAB-18
- Structure : Piperidine with a phenylpropyl group and biphenyl ester.
- Activity: IC₅₀ = 10.2 µM for nAChR; ≥90% non-nAChR actions (e.g., KCl-mediated neurosecretion). The large substituent reduces selectivity .
COB-3
- Structure : Piperidine with a small alkyl group (replacing phenylpropyl) and biphenyl ester.
- Activity: 14-fold higher potency (IC₅₀ ~0.7 µM) and elimination of non-nAChR effects compared to KAB-18 .
- Key Insight : Smaller N-alkyl groups enhance nAChR selectivity, a principle applicable to optimizing this compound derivatives.
Piperidine-Containing Kinase Inhibitors
Compound 82a (Indazole Derivative)
- Structure : Piperidine and 2,6-difluorophenyl moieties attached to a pyrazinyl-indazole core.
- Activity : Potent Pim kinase inhibition (IC₅₀ = 0.4–1.1 nM) but moderate cellular potency (IC₅₀ = 1400 nM in KMS-12 BM cells) .
- Comparison : The difluorophenyl group enhances hydrophobic interactions, whereas the azetidine in this compound may improve metabolic stability.
Data Tables
Table 1. Pharmacological and Structural Comparison
Table 2. Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| This compound | 168.3 | 1.8 | Azetidine, piperidine |
| 3-(3-Methyloxetan-3-yl)piperidine | 155.2 | 1.2 | Oxetane, piperidine |
| 8-{1-[3-(Cyclopentenyl)benzyl]piperidine} | 396.5 | 4.5 | Quinoline, benzyl |
Biological Activity
3-(3,3-Dimethylazetidin-1-yl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a piperidine ring substituted with a dimethylazetidine moiety. This structural arrangement influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. The exact mechanisms are still under investigation, but preliminary studies suggest interactions with pathways related to signal transduction and cellular metabolism.
Antifungal Activity
Recent studies have highlighted the antifungal potential of piperidine derivatives. For instance, derivatives similar to this compound have demonstrated activity against Candida auris, a significant pathogen known for its resistance to conventional antifungals. These studies reported minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL for certain derivatives, indicating potent antifungal properties .
Antitumor Activity
Research has shown that compounds containing piperidine structures exhibit significant cytotoxicity against various cancer cell lines. For example, studies involving piperidine derivatives have reported selective toxicity against human cancer cells while sparing non-malignant cells. The mechanism involves inducing apoptosis and cell cycle arrest in malignant cells .
Table 1: Biological Activity of Piperidine Derivatives
| Compound Name | Biological Activity | MIC (μg/mL) | Target Pathogen/Cancer Type |
|---|---|---|---|
| This compound | Antifungal | 0.24 - 0.97 | Candida auris |
| Piperidine-based triazole derivative | Cytotoxicity | Varies | Various cancer lines |
| Bisamide derivative | Tumor regression | Not specified | Ovarian cancer |
Case Study 1: Antifungal Efficacy
In a study focused on the antifungal efficacy of piperidine derivatives against Candida auris, three specific compounds were identified as having the highest activity. The study utilized cell viability assays to confirm the fungicidal behavior of these compounds, which disrupted the plasma membrane integrity of fungal cells .
Case Study 2: Antitumor Mechanism
A recent investigation into the antitumor effects of piperidine derivatives revealed that certain compounds could induce apoptosis in cancer cells through caspase activation pathways. The study measured the sub-G1 population increase in treated cells, indicating cell death via apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
